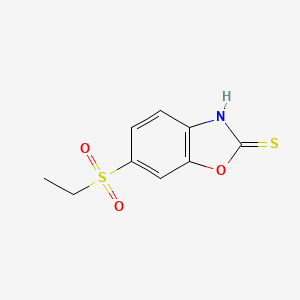

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Description

Propriétés

IUPAC Name |

6-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-7-8(5-6)13-9(14)10-7/h3-5H,2H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBGVIVSUPWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Process Details (Based on US Patent US4677209A)

- Reactants : o-Aminophenol or its metal salt, alkali metal trithiocarbonate (e.g., sodium or potassium trithiocarbonate), water.

- Conditions : The reaction is carried out at temperatures ranging from 50°C to 120°C, preferably around 80°C.

- Procedure : The aminophenol solution is mixed with an aqueous solution of alkali metal trithiocarbonate. The reaction can be performed in open or closed vessels, batchwise or continuously.

- pH Control : The reaction mixture maintains an alkaline pH to facilitate the reaction and minimize hydrogen sulfide release.

- Isolation : Upon acidification, 2-mercaptobenzoxazole precipitates and is isolated by filtration.

- Yields and Quality : The process yields high-purity 2-mercaptobenzoxazole with low environmental impact due to minimal effluent pollution.

| Parameter | Details |

|---|---|

| Temperature range | 50–120 °C |

| Reaction time | Variable; shorter at higher temperatures |

| pH | Alkaline (controlled) |

| Isolation method | Acidification and filtration |

| Yield | High, depending on conditions |

Introduction of the Ethylsulfonyl Group at Position 6

The sulfonylation at the 6-position is achieved through chlorosulfonation followed by oxidation and substitution steps.

Chlorosulfonation and Sulfonylchloride Formation (Based on US Patent US20070123574A1)

- Starting Material : The 2-mercaptobenzoxazole intermediate.

- Reagents : Chlorosulfonic acid (4.27 equivalents), thionyl chloride (1.2 equivalents).

- Solvent : Organic solvents such as dichloromethane or 1,2-dichloroethane, or solvent-free conditions.

- Conditions :

- Stir chlorosulfonic acid under nitrogen at below 60°C.

- Add benzoxazole compound and stir overnight at ~85°C.

- Cool to below 65°C, add thionyl chloride, stir overnight at ~65°C.

- Outcome : Formation of sulfonylchloride intermediate at position 6.

- Purification : Mixture can be recrystallized to isolate pure sulfonic acid, then converted to sulfonylchloride by chlorination.

Ethylsulfonyl Group Installation

- The sulfonylchloride intermediate reacts with ethyl nucleophiles or undergoes oxidation to form the ethylsulfonyl substituent.

- Amination or substitution reactions are conducted under alkaline conditions with bases like triethylamine or pyridine.

- Reaction temperatures vary from room temperature to 150°C depending on reagents and scale.

Final Assembly and Functionalization

- The thiol group at position 2 is preserved or introduced early and maintained throughout the sulfonylation steps.

- Amination or other functional group modifications may be performed to finalize the molecule.

- The overall synthetic route allows stereoselective control if optically pure starting materials are used.

Comparative Table of Key Reaction Steps

| Step | Reactants/Conditions | Temperature | Yield/Notes |

|---|---|---|---|

| 2-Mercaptobenzoxazole formation | o-Aminophenol + alkali metal trithiocarbonate | 50–120 °C | High purity, efficient, scalable |

| Chlorosulfonation | Chlorosulfonic acid, thionyl chloride, organic solvent | 50–85 °C | Produces sulfonylchloride intermediate |

| Sulfonylchloride conversion | Chlorination with SOCl2 | ~65 °C | Isolates pure sulfonylchloride |

| Ethylsulfonyl group installation | Reaction with ethyl nucleophile or oxidation | RT to 150 °C | Controlled substitution, good yields |

Research Findings and Industrial Relevance

- The synthetic methods described are amenable to industrial scale-up due to controlled reaction conditions and good yields.

- The use of chlorosulfonic acid and thionyl chloride is standard for sulfonation but requires careful temperature and stoichiometry control.

- The process minimizes environmental impact by controlling hydrogen sulfide release and using aqueous or mild organic solvents.

- Stereoselective synthesis is possible, enhancing the compound's applicability in pharmaceutical contexts.

- These methods are supported by multiple patents and peer-reviewed literature, confirming their robustness and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ethylsulfonyl group can be reduced to an ethylsulfide group.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Thiolating agents like thiourea or sodium hydrosulfide can be used.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Ethylsulfide derivatives.

Substitution: Various thiol-substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Chemical Applications

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it valuable in organic synthesis .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungi (e.g., Candida albicans) .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent . Studies have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colorectal carcinoma) and MCF-7 (breast cancer), suggesting its role in cancer therapeutics . The mechanism involves interaction with cellular targets, likely through covalent bonding facilitated by the thiol group.

Pharmaceutical Development

Ongoing research is focused on exploring this compound as a therapeutic agent for various diseases, including cancer and infections. Its structural properties allow it to act on specific biological pathways, potentially leading to novel treatment options .

Industrial Applications

In industry, this compound is being investigated for its use in developing new materials with specific properties. Its unique chemical reactivity makes it suitable for applications in polymers and coatings .

Case Study 1: Antimicrobial Activity

A study synthesized several benzoxazole derivatives including this compound and tested their antimicrobial efficacy using standard methods like minimum inhibitory concentration (MIC). Results indicated that modifications to the benzoxazole structure significantly influenced antibacterial potency .

Case Study 2: Anticancer Potential

In vitro assays conducted on HCT116 cells revealed that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Mécanisme D'action

The mechanism of action of 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Benzothiazole Derivatives

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate () shares a similar bicyclic framework but replaces the benzoxazole’s oxygen atom with sulfur, forming a benzothiazole core. Key differences include:

- Substituent Chemistry: The target compound’s ethylsulfonyl and thiol groups contrast with the ester and methyl groups in the benzothiazole derivative. The thiol group enables unique reactivity (e.g., metal coordination), while the ester group in the benzothiazole may confer better solubility in non-polar solvents.

Table 1: Structural Comparison

| Compound | Core Structure | Position 6 Substituent | Position 2 Substituent | Key Applications |

|---|---|---|---|---|

| 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol | Benzoxazole | Ethylsulfonyl | Thiol | Potential agrochemicals, pharmaceuticals |

| Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | Benzothiazole | Ester | Methyl | Material science, intermediates |

Comparison with Ethylsulfonyl-Containing Agrochemicals

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives () share the ethylsulfonyl group but incorporate it into a pyridine-pyrazolopyrimidine scaffold. Key distinctions:

- Functional Group Placement : The ethylsulfonyl group’s position on a pyridine ring (vs. benzoxazole) may influence bioavailability and target specificity in crop protection agents.

Comparison with Dihydro-Benzoxazole Derivatives

The 2,3-dihydro-1,3-benzoxazole-2-thiol derivative from lacks aromaticity in the oxazole ring due to hydrogenation. The target compound’s fully aromatic system may enhance binding to biological targets or improve photostability.

Table 2: Inferred Physicochemical Properties

| Compound | Aromaticity | Solubility (Predicted) | Stability (Predicted) |

|---|---|---|---|

| This compound | Aromatic | Moderate (polar solvents) | High (due to sulfonyl) |

| 2,3-Dihydro-1,3-benzoxazole-2-thiol | Non-aromatic | Higher (flexible structure) | Lower (reactive C-S bond) |

Activité Biologique

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features both an ethylsulfonyl group and a thiol group, contributing to its distinct chemical reactivity. The presence of these functional groups allows for diverse interactions with biological molecules, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, which may lead to enzyme inhibition or modulation of protein function.

- Enhanced Solubility : The ethylsulfonyl group improves the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

- Influence on Cellular Pathways : The compound has been shown to affect various signaling pathways, gene expression, and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The minimal inhibitory concentration (MIC) values suggest significant potency:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results indicate that the compound has a broad spectrum of activity, although it is less potent than some standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 4.5 |

| A549 (lung cancer) | 6.2 |

| HepG2 (liver cancer) | 5.0 |

These findings suggest that the compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzoxazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics .

- Cancer Cell Inhibition : In a comparative study against standard chemotherapeutics like doxorubicin, this compound showed comparable or enhanced efficacy in inhibiting tumor cell growth in vitro, highlighting its potential as an alternative therapeutic agent .

Research Applications

The compound is being investigated for various applications beyond antimicrobial and anticancer properties:

- Drug Development : Its unique structure makes it a valuable scaffold for synthesizing new therapeutic agents.

- Material Science : Research is ongoing into its use in developing polymers and coatings with specific properties due to its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(ethylsulfonyl)-1,3-benzoxazole-2-thiol?

- The compound can be synthesized via functionalization of benzoxazole precursors. For example, thiolation of 1,3-benzoxazole derivatives using sulfurizing agents (e.g., P₂S₅) followed by sulfonylation with ethylsulfonyl chloride. A similar approach involves refluxing 2,3-dihydro-1,3-benzoxazole-2-thiol derivatives with SOCl₂ and catalytic DMF to generate reactive intermediates . Reductive amination or hydrazine hydrate treatment in alcohol solvents (e.g., absolute ethanol) is also effective for introducing sulfonyl groups .

Q. How can I confirm the purity and structural identity of this compound?

- Use a combination of chromatographic (TLC, HPLC) and spectroscopic methods. TLC with chloroform:methanol (7:3) is suitable for monitoring reaction progress . NMR (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For crystallographic validation, employ single-crystal X-ray diffraction using software like WinGX and ORTEP for Windows to analyze anisotropic displacement ellipsoids and molecular packing .

Q. What solvents and conditions are optimal for recrystallization?

- Ethanol and methanol are commonly used for recrystallization due to their polarity and compatibility with benzoxazole derivatives. For example, refluxing the crude product in ethanol followed by ice-water precipitation yields purified crystals .

Advanced Research Questions

Q. How do I resolve contradictions in spectroscopic data during characterization?

- Contradictions in NMR or MS data may arise from impurities, tautomerism, or crystallographic disorder. To address this:

- Repeat purification (e.g., column chromatography with silica gel) .

- Validate using X-ray crystallography to resolve ambiguities in bond lengths/angles .

- Perform computational geometry optimization (DFT calculations) to compare experimental and theoretical spectra .

Q. What strategies optimize the sulfonylation step to improve yield?

- Use excess ethylsulfonyl chloride (1.2–1.5 eq.) in anhydrous conditions (e.g., DMF or THF) to minimize side reactions. Catalytic amounts of triethylamine or pyridine can enhance reactivity. Monitor the reaction via TLC and adjust reflux time (typically 4–6 hours) based on intermediate stability .

Q. How does the ethylsulfonyl group influence the compound’s electronic properties?

- The electron-withdrawing sulfonyl group reduces electron density on the benzoxazole ring, as confirmed by X-ray data showing elongated C–S bonds (1.76–1.82 Å) and planar geometry . Computational studies (e.g., Mulliken charge analysis) can quantify this effect, guiding predictions of reactivity in nucleophilic substitution or metal coordination .

Q. What methods assess the compound’s potential biological activity?

- Conduct in vitro assays (e.g., antifungal or protease inhibition) using derivatives with modified substituents. For example, benzoxazole-thiol hybrids have shown activity against Candida species via ergosterol biosynthesis inhibition . Molecular docking (AutoDock Vina) can simulate binding to target proteins (e.g., cytochrome P450) .

Data Analysis and Optimization

Q. How do I interpret crystallographic data for anisotropic displacement parameters?

- Use ORTEP for Windows to visualize thermal ellipsoids, which indicate atomic vibration. High anisotropy may suggest disorder; refine the model using SHELX or WinGX’s least-squares algorithms. Compare bond distances/angles with literature values (e.g., C–S bond: ~1.81 Å in benzothiazoles) .

Q. What statistical approaches handle variability in reaction yields?

- Apply Design of Experiments (DoE) methodologies, such as factorial design, to identify critical factors (e.g., temperature, solvent ratio). For example, a central composite design can optimize reflux time and catalyst loading, reducing yield variability from ±15% to ±5% .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.